molecular formula C21H20ClNO5 B1662207 Alvocidib CAS No. 146426-40-6

Alvocidib

Numéro de catalogue: B1662207
Numéro CAS: 146426-40-6
Poids moléculaire: 401.8 g/mol
Clé InChI: BIIVYFLTOXDAOV-YVEFUNNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flavopiridol (C₂₁H₂₀ClNO₅), a synthetic flavone derived from the natural flavonoid rohitukine, is a potent cyclin-dependent kinase (CDK) inhibitor. It binds competitively to the ATP-binding site of CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest at G₁ and G₂ phases . Beyond CDK inhibition, flavopiridol exhibits unique mechanisms such as DNA intercalation , transcriptional modulation via CDK9 inhibition , and downregulation of hypoxia-induced vascular endothelial growth factor (VEGF) by destabilizing mRNA . Preclinical studies demonstrate its cytotoxicity in diverse cancers, including prostate, bladder, lung, and ovarian carcinomas, with IC₅₀ values ranging from 50–1000 nM depending on tumor type and differentiation status . Notably, it induces apoptosis in both cycling and non-cycling cells, a feature attributed to its dual targeting of CDKs and DNA .

Propriétés

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904970
Record name Flavopiridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146426-40-6
Record name Alvocidib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146426-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvocidib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvocidib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flavopiridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVOCIDIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Baker-Venkataraman Rearrangement

The foundational step in flavopiridol synthesis involves the Baker-Venkataraman rearrangement, which converts diacyloxyacetophenones into flavones. For example, 2′,6′-dihydroxyacetophenone undergoes bis-acylation with 2-chlorobenzoyl chloride in pyridine catalyzed by dimethylaminopyridine (DMAP), yielding 2′,6′-di(2-chlorobenzoyl)acetophenone. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 100°C induces intramolecular cyclization, producing 2-(2-chlorophenyl)-5-hydroxychromen-4-one (8 ) in 90% yield.

Regioselective Nitration

Nitration of the flavone core introduces nitro groups at the C8 position, a critical site for subsequent functionalization. Using nitric acid in glacial acetic acid at 55°C, 2-(2-chlorophenyl)-5-hydroxychromen-4-one undergoes nitration to form 8-nitro-2-(2-chlorophenyl)-5-hydroxychromen-4-one (9a ) and its C6 regioisomer (9b ) in a 1:1 ratio. Chromatographic separation on silica gel isolates 9a with 30% yield, while reverse-phase high-performance liquid chromatography (HPLC) resolves 9b from trace dinitro impurities.

Reduction to 8-Aminoflavone

Catalytic hydrogenation or chemical reduction converts nitroflavones to amino intermediates. Tin(II) chloride dihydrate in hydrochloric acid reduces 9a to 8-amino-2-(2-chlorophenyl)-5-hydroxychromen-4-one (10 ) with >95% purity. This step is pivotal for introducing nucleophilic sites for amidation or sulfonylation in downstream modifications.

Functionalization of the C8 Position

Amidation and Sulfonylation

The 8-amino group enables diversification via acyl chloride or sulfonyl chloride couplings. Reacting 10 with benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) yields 8-amidoflavones (17a–e ). Similarly, sulfonamido derivatives form through reaction with arylsulfonyl chlorides. These reactions proceed in tetrahydrofuran (THF) at ambient temperature, achieving 70–85% yields after silica gel purification.

Piperidinyl Side Chain Incorporation

Introducing the 3-hydroxy-1-methylpiperidinyl group requires multi-step alkylation. Treating 10 with 1,4-dibromobutane in dimethylformamide (DMF) under basic conditions forms a pyrrolidinyl intermediate, which undergoes oxidative cleavage and reductive amination to install the piperidine ring. X-ray crystallography confirms the stereochemical fidelity of the final product, with <5% epimerization observed.

Analytical Characterization and Biological Evaluation

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) authenticate intermediates and final products. For example, 8 exhibits distinct proton NMR signals at δ 13.7 ppm (C5 hydroxyl) and δ 8.45 ppm (C6 aromatic proton), while HRMS confirms the molecular ion [M+H]+ at m/z 429.0278.

Antiproliferative Activity

Comparative analysis of flavopiridol analogues reveals structure-activity relationships (Table 1). While flavopiridol exhibits potent CDK2-Cyclin A inhibition (IC50 = 1.5 μM), C8-amido derivatives (17a–e ) show reduced activity (IC50 = 90–417 μM), underscoring the necessity of the native piperidinyl group for kinase targeting.

Table 1: Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Flavopiridol Analogues

Compound ID-8 IC50 (μM) MCF-7 IC50 (μM) CDK2-Cyclin A IC50 (μM)
Flavopiridol 0.0070 0.026 1.5
17a 13 7.1 417
17b 5.5 4.6 417
19c N.D. 9.7 90
20b 5.7 17 417

Challenges in Scale-Up and Purification

Regioisomeric Separation

Nitration generates inseparable regioisomers (9a and 9b ) requiring iterative chromatography. Reverse-phase HPLC with C18 columns resolves these isomers but adds 15–20% time overhead to synthetic workflows.

Byproduct Formation

Acylation reactions produce N,O-bis-acylated byproducts (18 ), necessitating alkaline hydrolysis to recover mono-acylated targets (19 ). Optimizing reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) minimizes byproduct formation to <10%.

Analyse Des Réactions Chimiques

Kinase Inhibition Mechanism

Flavopiridol acts as a competitive ATP inhibitor of cyclin-dependent kinases (CDKs) and other kinases like p38. Key reactions include:

CDK Inhibition

  • Target Kinases : CDK1, CDK2, CDK4, CDK9 .

  • Mechanism : Binds to the ATP-binding pocket, inhibiting phosphorylation of downstream targets (e.g., retinoblastoma protein, RNA polymerase II C-terminal domain) .

  • Cellular Effects :

    • G₁ and G₂ phase cell cycle arrest .

    • Suppression of tumor proliferation and angiogenesis .

p38 Kinase Inhibition

Flavopiridol inhibits all p38 isoforms (α, β, γ, δ) with varying potencies:

p38 Isoform IC₅₀ Reference
p38γ0.45 μM
p38δ0.65 μM
p38α1.34 μM
p38β1.28 μM

NMR studies confirm binding to the ATP-binding pocket of p38γ, with chemical shift perturbations in residues around the active site .

DNA Intercalation

Flavopiridol interacts with duplex DNA via intercalation:

  • Spectroscopic Evidence : Red shift in absorption (λₘₐₓ from 311 nm to 344 nm) upon DNA binding .

  • Binding Affinity : Equilibrium dissociation constant (Kd) = 5.4 × 10⁻⁴ M, comparable to doxorubicin .

  • Structural Insights : Molecular modeling suggests intercalation between DNA base pairs, disrupting DNA structure and function .

Transcriptional Inhibition

Flavopiridol suppresses RNA synthesis by:

  • Inhibiting CDK9 : Part of the P-TEFb complex, required for RNA polymerase II phosphorylation .

  • Reducing RNA Polymerase II CTD Phosphorylation :

    • Ser2 Phosphorylation : Diminished by 83% (median) in CLL cells after 24 hours .

    • Ser5 Phosphorylation : Reduced by 33% (median) .

  • Downregulating Antiapoptotic Proteins :

    • Mcl-1, XIAP, BAG-1, Bcl-2 : mRNA and protein levels decline within 4–48 hours, promoting apoptosis .

Metabolic Reactions

Flavopiridol undergoes glucuronidation in vivo, forming flavopiridol-glucuronide (flavo-G) . Pharmacokinetic studies show:

  • Plasma Half-Life : Not explicitly stated, but flavo-G concentrations are tracked alongside parent drug levels .

  • Metabolite Analysis : LC-MS/MS methods confirm glucuronidation as a primary metabolic pathway .

Formulation Chemistry

Inhalable delivery systems (e.g., L-isoleucine:DPPC:Glucose microparticles) enable controlled release:

  • Release Profile : Burst release (1.6 × 10⁻³ hr⁻¹) followed by sustained diffusion (D = 2.34 × 10⁻¹¹ cm²/s) .

  • Stability : Retains bioactivity after 4 weeks at 4°C and 24°C .

Key Research Findings

  • Kinase Selectivity : p38γ inhibition at nanomolar concentrations distinguishes it from other CDK inhibitors .

  • Transcriptional Suppression : Correlation between RNA Pol II CTD phosphorylation loss and reduced RNA synthesis (r = 0.62 for Ser2, r = 0.46 for Ser5) .

  • DNA Interaction : Intercalation disrupts DNA structure, enhancing cytotoxicity in noncycling cells .

This synthesis of data highlights Flavopiridol’s multifaceted chemical reactivity, spanning kinase inhibition, DNA binding, and metabolic transformations. Its structural features and reaction pathways underpin its therapeutic potential in oncology.

Applications De Recherche Scientifique

Alvocidib has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition and to develop new synthetic methods for flavonoid derivatives.

    Biology: In biological research, this compound is employed to investigate cell cycle regulation, apoptosis, and the role of cyclin-dependent kinases in various cellular processes.

    Medicine: this compound is being studied for its therapeutic potential in treating cancers, particularly acute myeloid leukemia.

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting cyclin-dependent kinases.

Mécanisme D'action

Alvocidib exerts its effects by inhibiting cyclin-dependent kinases, particularly cyclin-dependent kinase 9. This inhibition leads to the downregulation of the antiapoptotic BCL-2 family member, MCL-1, resulting in the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the positive transcription elongation factor P-TEFb and RNA polymerase II, which are critical for the transcriptional regulation of genes involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Flavopiridol is distinct from other CDK inhibitors and natural flavonoids in structure, mechanism, and clinical utility. Below is a detailed comparison:

Structural and Pharmacokinetic Differences

Compound Structure/Class Key Features Metabolism/Transporters Involved
Flavopiridol Synthetic flavone with a D-ring Binds CDKs and DNA; inhibits VEGF mRNA stability UGT1A1/1A9, SLCO1B1, ABCG2
Quercetin Natural flavonoid (no D-ring) Weak CDK inhibition; antioxidant properties Hepatic glucuronidation
Roscovitine Purine analog Selective CDK1/2/5/7/9 inhibition; no DNA binding CYP3A4, renal excretion
Dinaciclib Pyrimidine analog Targets CDK2/5/9; no antiangiogenic effects CYP3A4-mediated oxidation
Palbociclib Piperazine derivative Selective CDK4/6 inhibition; requires Rb-positive tumors CYP3A4/SLC transporters
  • Structural Advantage of Flavopiridol: The D-ring (3-hydroxy-1-methylpiperidinyl) enhances CDK binding affinity compared to natural flavonoids like quercetin and genistein, which lack this moiety .

Mechanistic and Efficacy Comparisons

  • CDK Inhibition Breadth: Flavopiridol inhibits CDK1/2/4/7/9, whereas Palbociclib (CDK4/6) and Dinaciclib (CDK2/5/9) are more selective . Unlike Roscovitine, flavopiridol also intercalates into DNA, enabling cytotoxicity in non-cycling cells .
  • Antiangiogenic Effects :

    • Flavopiridol uniquely suppresses hypoxia-induced VEGF by reducing mRNA stability, a mechanism absent in Dinaciclib and Palbociclib .
  • Synergy with Chemotherapy/Radiotherpy :

    • Flavopiridol enhances radiation sensitivity in ovarian cancer by inhibiting DNA repair proteins (Ku70/86) and redistributing cell cycle phases .
    • It potentiates mitomycin-C-induced apoptosis in gastric and breast cancers, likely via PKC inhibition .

Clinical Limitations and Advantages

Parameter Flavopiridol Similar Compounds (e.g., Dinaciclib)
Toxicity High (e.g., diarrhea, cytokine release) Moderate (neutropenia, fatigue)
Resistance Linked to ABCG2 overexpression Less studied
Tumor Selectivity Broad (prostate, leukemia, NSCLC) Narrower (e.g., Palbociclib for breast cancer)
  • Pharmacogenetic Considerations : Flavopiridol’s pharmacokinetics are influenced by SLCO1B1 polymorphisms, which reduce hepatic uptake and increase systemic exposure . This contrasts with Palbociclib, where CYP3A4 polymorphisms drive variability .

Key Research Findings

Preclinical Data

Model Flavopiridol IC₅₀/Response Comparison to Other CDK Inhibitors
Prostate Cancer Tumor regression at 10 mg/kg (oral) Superior to standard cytostatics in xenografts
Bladder Cancer IC₅₀ = 150–350 nM (well-differentiated cells) More potent than Roscovitine (IC₅₀ > 1 µM)
NSCLC 50–90% apoptosis at 300 nM Equally effective in p53-mutant and wild-type cells

Clinical Trials

  • Phase II in CLL : Flavopiridol showed 45% response rates but with significant toxicity (e.g., tumor lysis syndrome) .
  • Combination Therapy : Synergy with paclitaxel in ovarian cancer via CDK9 inhibition, enhancing tumor cell apoptosis .

Activité Biologique

Flavopiridol, a synthetic flavonoid derived from the plant Dysoxylum binectariferum, is primarily recognized for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This compound exhibits significant biological activity, particularly in cancer therapeutics, by interfering with critical cellular processes such as the cell cycle, apoptosis, and tumor proliferation. The following sections present an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and case studies.

Flavopiridol exerts its biological effects through several mechanisms:

  • CDK Inhibition : Flavopiridol selectively inhibits multiple CDKs (CDK1, CDK2, CDK4) with IC50 values ranging from 100 to 400 nM. This inhibition leads to cell cycle arrest at both G1 and G2 phases, effectively halting proliferation in various cancer cell lines .
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through p53-independent pathways, particularly at higher concentrations (≥300 nM) after 72 hours of exposure .
  • Modulation of Signaling Pathways : Flavopiridol influences several signaling pathways associated with tumor growth and metastasis, including angiogenesis and inflammation . It has been shown to repress transcription of the cyclin D1 gene, further contributing to its anti-cancer effects .

Phase II Trials

Several clinical trials have evaluated the efficacy and safety profile of flavopiridol in various cancers. Key findings include:

  • Non-Small Cell Lung Cancer (NSCLC) : A Phase II trial demonstrated that flavopiridol could stabilize disease in some patients but showed limited objective response rates. Of 76 patients treated, 10 achieved stable disease for at least six months .
  • Colorectal Cancer : In another Phase II study involving advanced colorectal cancer patients, flavopiridol was well-tolerated with moderate side effects like diarrhea and fatigue but did not show substantial efficacy in tumor response .
  • Prostate Cancer : Flavopiridol exhibited disappointing results as a single agent for hormone-refractory prostate cancer. The primary endpoint was progression-free survival (PFS), which indicated minimal clinical benefit despite some tumor shrinkage observed in preclinical models .

Case Studies

  • Patient Tolerance : In a study with 18 patients receiving flavopiridol, the drug was generally well tolerated. Common toxicities included diarrhea (83%) and nausea (67%), with most adverse effects being grade 1 or 2 .
  • Specific Toxicities : Toxicity profiles indicated severe neutropenia in some cases, necessitating dose adjustments. However, biochemical toxicities remained mild overall .

Data Summary

The following table summarizes key findings from clinical studies regarding the biological activity of flavopiridol:

Study TypeCancer TypeObjective Response RateCommon Toxicities
Phase II TrialNSCLC13% stable diseaseDiarrhea (83%), Nausea (67%)
Phase II TrialColorectal CancerMinimal responsesModerate Diarrhea, Fatigue
Phase II TrialProstate CancerDisappointingNeutropenia, Fatigue

Q & A

Q. What are the primary molecular targets of Flavopiridol, and how do they influence its anticancer activity?

Flavopiridol primarily inhibits cyclin-dependent kinases (CDKs), including CDK9 (part of the P-TEFb complex), CDK1, CDK2, and CDK4. It also binds glycogen phosphorylase (GP) at the allosteric inhibitor site. CDK9 inhibition blocks RNA polymerase II phosphorylation, disrupting transcriptional elongation and downregulating short-lived anti-apoptotic proteins like Mcl-1. GP inhibition (IC₅₀ = 15.5 μM) synergizes with glucose to reduce tumor cell energy metabolism .

TargetIC₅₀/EC₅₀Mechanism of Action
CDK9/P-TEFb~40–100 nMInhibits RNA Pol II phosphorylation
CDK1~100 nMInduces G₂/M arrest
CDK2~100 nMTriggers G₁/S arrest
Glycogen Phosphorylase15.5 μMBlocks catalytic site access, reduces glycolysis

Q. What experimental models are used to assess Flavopiridol's efficacy, and what endpoints are measured?

  • In vitro : Dose-response assays (e.g., IC₅₀ determination in prostate CD133+/CD44+ cancer stem cells, with viability measured via crystal violet staining) .
  • In vivo : Subcutaneous xenografts (e.g., HL-60 leukemia, SUDHL-4 lymphoma) evaluated for tumor regression and apoptosis via TUNEL assays .
  • Clinical : Phase I/II trials use progression-free survival (PFS) and dose-limiting toxicities (DLTs) as endpoints. For example, a 72-hour infusion (50 mg/m²/day) achieved plasma concentrations of 271–344 nM, sufficient for CDK inhibition .

Q. What are common toxicities observed in clinical trials, and how are they managed?

  • Secretory diarrhea : Dose-limiting at 62.5 mg/m²/day. Managed with antidiarrheal prophylaxis (e.g., loperamide) .
  • Hypotension : Observed at 98 mg/m²/day. Requires dose de-escalation to 78 mg/m²/day .
  • Proinflammatory syndrome : Elevated acute-phase reactants (e.g., C-reactive protein) at doses >50 mg/m²/day, limiting chronic use .

Advanced Research Questions

Q. How does Flavopiridol's pharmacokinetic variability impact clinical trial design?

Interpatient variability arises from pharmacogenetic factors:

  • SLCO1B1/OATP1B1 : Transporters affecting plasma levels. SNPs (e.g., rs4149015) correlate with altered drug clearance .
  • UGT1A1 : Glucuronidation polymorphisms (e.g., UGT1A128) increase metabolite exposure .
Gene/SNPAssociation with PKClinical Relevance
SLCO1B1 rs4149015Reduced hepatic uptake → higher AUCRequires dose adjustment
UGT1A1*28Reduced glucuronidation → toxicity riskPreemptive genotyping recommended

Q. Why do preclinical and clinical outcomes for Flavopiridol sometimes contradict?

  • Dosing schedule : Prolonged infusions (72-hour) achieve ~300 nM plasma levels (CDK inhibition), but higher Cmax via 1-hour infusions (e.g., 50 mg/m²) may enhance cytotoxicity .
  • Sequence-dependent synergy : Pre-treatment with chemotherapy (e.g., gemcitabine) followed by Flavopiridol enhances apoptosis by disrupting E2F-1 phosphorylation and survivin stabilization .

Q. How does Flavopiridol overcome multidrug resistance (MDR) in cancer cells?

Flavopiridol inhibits ABC transporters:

  • ABCG2/ABCC1 : Direct inhibition restores sensitivity to daunorubicin and topotecan .
  • ABCB1 : Flavopiridol is not a substrate, circumventing efflux-mediated resistance .
TransporterResistance Reversal MechanismSynergistic Agents
ABCG2Competitive inhibitionTopotecan, mitoxantrone
ABCC1Efflux blockadeAnthracyclines

Q. What transcriptional mechanisms underlie Flavopiridol-induced apoptosis in leukemia?

Flavopiridol represses oncogenic transcription factors (HMGA1, STAT3, E2F1) while paradoxically upregulating BCL-2 in leukemic blasts. This dual effect reflects:

  • Transcriptional repression : Via P-TEFb inhibition, reducing Mcl-1 mRNA.
  • Post-translational stability : BCL-2 protein persists due to longer half-life, creating a pro-apoptotic imbalance .

Methodological Recommendations

  • Combination therapy : Sequence chemotherapy (e.g., FOLFOX) before Flavopiridol to exploit E2F-1 dysregulation .
  • Radiosensitization : Administer Flavopiridol post-irradiation (75 nM) to inhibit DNA repair via γH2AX foci persistence .
  • Pharmacogenetic screening : Prioritize SLCO1B1 and UGT1A1 genotyping to optimize dosing and mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvocidib
Reactant of Route 2
Alvocidib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.